7-(Allyloxy)-2,2-dimethylchroman-4-one
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Overview
Description
7-(Allyloxy)-2,2-dimethylchroman-4-one is a chemical compound belonging to the chroman-4-one family. Chroman-4-ones are known for their diverse biological activities, including antibacterial, antioxidant, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Allyloxy)-2,2-dimethylchroman-4-one typically involves the cascade radical annulation of 2-(allyloxy)arylaldehydes. This reaction is often carried out under metal-free conditions using oxamic acids as radical precursors . The reaction conditions are generally mild, and the process is known for its high functional group tolerance and broad substrate scope .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available substrates and operational simplicity. The metal-free conditions and broad substrate compatibility make this method attractive for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-(Allyloxy)-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chroman-4-one core.
Substitution: Substitution reactions, particularly at the allyloxy group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include various functionalized chroman-4-one derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antioxidant properties.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Allyloxy)-2,2-dimethylchroman-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes and pathways, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
Chroman-4-one: The parent compound with similar biological activities.
Coumarin: Another oxygen-containing heterocycle with diverse applications.
Flavonoids: A class of compounds with antioxidant properties.
Uniqueness: 7-(Allyloxy)-2,2-dimethylchroman-4-one stands out due to its unique allyloxy group, which can undergo various chemical modifications, enhancing its versatility in scientific research and industrial applications .
Properties
CAS No. |
100883-69-0 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2,2-dimethyl-7-prop-2-enoxy-3H-chromen-4-one |
InChI |
InChI=1S/C14H16O3/c1-4-7-16-10-5-6-11-12(15)9-14(2,3)17-13(11)8-10/h4-6,8H,1,7,9H2,2-3H3 |
InChI Key |
VNGUHTNKUKMDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC=C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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